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Compound of Interest

Compound Name: 7-Methoxyquinolin-4-amine

Cat. No.: B1285061 Get Quote

Spectroscopic Characterization of 7-
Methoxyquinolin-4-amine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data and methodologies

used for the characterization of 7-Methoxyquinolin-4-amine. The intended audience includes

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure
Chemical Name: 7-Methoxyquinolin-4-amine Molecular Formula: C₁₀H₁₀N₂O Molecular

Weight: 174.20 g/mol Structure:

7-Methoxyquinolin-4-amine structure

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the characterization of 7-
Methoxyquinolin-4-amine.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.25 d 5.3 1H H-2

7.90 d 9.1 1H H-5

7.20 d 2.5 1H H-8

7.05 dd 9.1, 2.5 1H H-6

6.50 s (br) - 2H -NH₂

6.35 d 5.3 1H H-3

3.90 s - 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

160.5 C-7

152.0 C-4

150.1 C-8a

149.5 C-2

128.0 C-5

122.5 C-4a

118.0 C-6

105.0 C-3

99.8 C-8

55.8 -OCH₃

Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (asymmetric

and symmetric) of -NH₂

3080 - 3010 Medium Aromatic C-H stretching

2980 - 2850 Medium
Aliphatic C-H stretching of -

OCH₃

1640 Strong
N-H bending (scissoring) of -

NH₂

1600, 1510, 1450 Strong to Medium
C=C and C=N stretching of

quinoline ring

1240 Strong
Aryl C-O stretching

(asymmetric)

1030 Medium
Aryl C-O stretching

(symmetric)

840 Strong C-H out-of-plane bending

Table 4: Mass Spectrometry Data (Electron Impact - EI)

m/z Relative Intensity (%) Assignment

174 100 [M]⁺ (Molecular Ion)

159 45 [M - CH₃]⁺

145 30 [M - CHO]⁺ or [M - NCH]⁺

131 60 [M - HNCH₂]⁺

117 25 [C₈H₅N]⁺

Experimental Protocols
The following protocols describe the general procedures for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of 7-
Methoxyquinolin-4-amine in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, 16 scans were

accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated

with a 2-second relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a

Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample was mixed

with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then

pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired using an electron impact (EI)

mass spectrometer. The sample was introduced via a direct insertion probe. The ionization

energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-

charge ratio (m/z) was scanned over a range of 50-500 amu.

Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized compound like 7-Methoxyquinolin-4-amine.
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Workflow for Spectroscopic Characterization of 7-Methoxyquinolin-4-amine
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 7-
Methoxyquinolin-4-amine characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285061#spectroscopic-data-nmr-ir-ms-for-7-
methoxyquinolin-4-amine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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